Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate
Description
Synonyms and Nomenclature
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 4-[(E)-N-hydroxy-C-(trifluoromethyl)carbonimidoyl]piperidine-1-carboxylate . This name reflects:
CAS Registry Number and PubChem CID
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1313739-03-5 | PubChem, Novachemistry |
| PubChem CID | 49760083 | PubChem |
Common Alternative Designations
This compound is cataloged under numerous synonyms in chemical databases and commercial inventories:
These designations emphasize variations in stereochemical descriptors (e.g., E/Z configuration), functional group prioritization, and proprietary cataloging systems. For instance, the Boc abbreviation denotes the tert-butoxycarbonyl protecting group, a standard shorthand in peptide synthesis.
Structural Highlights in Nomenclature:
- The piperidine-1-carboxylate backbone indicates a six-membered nitrogen-containing ring with a carbamate group at position 1.
- The 2,2,2-trifluoro-1-(hydroxyimino)ethyl side chain at position 4 introduces both fluorinated and oxime functional groups, critical for electronic and steric modulation.
Properties
CAS No. |
1313739-03-5 |
|---|---|
Molecular Formula |
C12H19F3N2O3 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl 4-[(Z)-N-hydroxy-C-(trifluoromethyl)carbonimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(18)17-6-4-8(5-7-17)9(16-19)12(13,14)15/h8,19H,4-7H2,1-3H3/b16-9- |
InChI Key |
BEDQXXYBOFAGNO-SXGWCWSVSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C(=N/O)/C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F |
Synonyms |
N1-BOC-4-(2,2,2-Trifluoro-1-(hydroxyiMino)ethyl)piperidine |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoroacetaldehyde oxime. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain proteins, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The table below compares key structural analogs, highlighting substituent variations and their implications:
Key Observations :
- Hydroxyimino vs. Amino Groups: The target compound’s hydroxyimino group (N–OH) differentiates it from analogs like , which contains an additional NH₂ group.
- Trifluoromethyl vs. Halogen/Aryl Groups : The CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to brominated () or aryl-substituted analogs ().
- Carbamate vs. Ester : The tert-butyl carbamate in the target compound improves stability under acidic conditions compared to ethyl esters (), which are more prone to hydrolysis.
Q & A
Basic: What are the standard synthetic routes for Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate?
The compound is typically synthesized via a multi-step reaction starting with piperidine derivatives. A common route involves:
- Step 1 : Reacting a piperidine precursor with tert-butyl chloroformate to introduce the tert-butyloxycarbonyl (Boc) protecting group.
- Step 2 : Introducing the hydroxyimino-ethyl trifluoro moiety via condensation with hydroxylamine under basic conditions (e.g., triethylamine in dichloromethane or THF).
- Key parameters : Reaction temperatures are maintained at 0–25°C to minimize side reactions. Progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while dichloromethane improves solubility of intermediates.
- Catalyst use : Bases like DBU (1,8-diazabicycloundec-7-ene) may reduce reaction times compared to triethylamine.
- Stoichiometric control : Excess hydroxylamine (1.2–1.5 equiv.) ensures complete conversion of the carbonyl intermediate.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (10–50%) isolates the product with >95% purity. Advanced purification via recrystallization in ethanol/water mixtures can further eliminate impurities .
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.0–3.5 ppm (piperidine protons), and δ 8.1–8.3 ppm (hydroxyimino proton).
- ¹³C NMR : Signals for the trifluoromethyl group (δ 120–125 ppm, quartets due to ¹JCF coupling) and the Boc carbonyl (δ 155–160 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 309.1 (calculated for C₁₂H₁₈F₃N₂O₃).
- IR Spectroscopy : Stretches at 1680–1700 cm⁻¹ (C=O of Boc) and 3200–3400 cm⁻¹ (O-H of hydroxyimino) .
Advanced: How does the hydroxyimino group influence biological activity and enzyme interactions?
The hydroxyimino group acts as a hydrogen-bond donor, enabling interactions with catalytic residues in enzyme active sites (e.g., metalloproteases or oxidoreductases). Methodological approaches to study this include:
- Molecular Docking : Simulations using AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450).
- Kinetic Assays : Measuring inhibition constants (Ki) via fluorometric or calorimetric methods (e.g., ITC).
- X-ray Crystallography : Co-crystallization with target proteins to resolve binding modes at atomic resolution .
Basic: What common chemical transformations does this compound undergo?
- Oxidation : The hydroxyimino group is oxidized to a nitroso or nitro derivative using KMnO₄ or RuO₄.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydroxyimino group to an amine.
- Boc Deprotection : Treatment with TFA or HCl in dioxane removes the tert-butyl group, yielding a free piperidine amine for further functionalization .
Advanced: How can researchers resolve contradictions in reported reaction outcomes?
Contradictions often arise from variations in solvent polarity, temperature, or reagent purity. Systematic approaches include:
- Design of Experiments (DoE) : Statistical optimization (e.g., factorial design) to isolate critical variables.
- Advanced Analytics : HPLC-MS to track intermediate formation and quantify by-products.
- Reproducibility Protocols : Strict adherence to documented conditions (e.g., anhydrous solvents, inert atmospheres) to minimize batch-to-batch variability .
Basic: What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine, TFA).
- Waste Disposal : Hydroxyimino-containing waste should be neutralized with dilute HCl before disposal .
Advanced: What strategies enhance the compound’s stability during storage?
- Temperature Control : Store at –20°C under argon to prevent hydrolysis of the Boc group.
- Light Sensitivity : Use amber vials to avoid photodegradation of the hydroxyimino moiety.
- Moisture Prevention : Add molecular sieves (3Å) to storage containers .
Basic: How is the compound’s purity assessed before biological assays?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min.
- Elemental Analysis : Match experimental C/H/N/F values to theoretical calculations (±0.3% tolerance).
- Melting Point : Sharp range (e.g., 98–100°C) indicates high crystallinity .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Software like SwissADME estimates logP (2.1), aqueous solubility (–3.2 LogS), and CYP450 inhibition profiles.
- Metabolic Pathways : MetaSite predicts hydroxylation at the piperidine ring as the primary metabolic route.
- Toxicity Risk : Derek Nexus screens for structural alerts (e.g., nitroso derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
